N-Benzyl-4-(benzyloxy)but-2-en-1-amine

Catalog No.
S14833973
CAS No.
184228-84-0
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-4-(benzyloxy)but-2-en-1-amine

CAS Number

184228-84-0

Product Name

N-Benzyl-4-(benzyloxy)but-2-en-1-amine

IUPAC Name

N-benzyl-4-phenylmethoxybut-2-en-1-amine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12,19H,13-16H2

InChI Key

JGSCEQOCYGXHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC=CCOCC2=CC=CC=C2

N-Benzyl-4-(benzyloxy)but-2-en-1-amine is an organic compound characterized by a unique structure that includes a butenyl group, an amine functional group, and two benzyloxy substituents. Its molecular formula is C17H19NOC_{17}H_{19}NO, and it features a conjugated double bond in the butenyl segment, which contributes to its reactivity and potential biological activity. The presence of the benzyloxy groups enhances its solubility and may influence its pharmacokinetic properties.

Typical of compounds containing both amine and alkene functionalities:

  • Electrophilic Addition: The double bond in the butenyl group can react with electrophiles, leading to the formation of more complex molecules.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for modifications that could enhance biological activity.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield saturated derivatives.

Research into the biological activity of N-Benzyl-4-(benzyloxy)but-2-en-1-amine is limited, but compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:

  • Antimicrobial Properties: Compounds with benzyloxy groups have been noted for their antibacterial and antifungal activities.
  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: The amine functionality may contribute to neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative disease models.

Several synthetic routes have been reported for the preparation of N-Benzyl-4-(benzyloxy)but-2-en-1-amine:

  • One-Pot Synthesis: A method involving the simultaneous reaction of benzylamine with 4-hydroxybenzaldehyde and a suitable alkene precursor under basic conditions can yield this compound efficiently.
  • Mitsunobu Reaction: This reaction can be employed to couple the amine with benzyloxy derivatives, facilitating the introduction of the benzyloxy group onto the butenyl framework.
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound can enhance reaction rates and yields when synthesizing derivatives of this compound, as demonstrated in related studies .

N-Benzyl-4-(benzyloxy)but-2-en-1-amine has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: The compound may find applications in creating specialty polymers or resins owing to its unique chemical properties.

Interaction studies involving N-Benzyl-4-(benzyloxy)but-2-en-1-amine could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with biological macromolecules can provide insights into its pharmacological potential.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems may reveal its efficacy and safety profile.

Studies on similar compounds indicate that structural modifications can significantly alter interaction profiles, thus warranting detailed investigation.

Several compounds share structural similarities with N-Benzyl-4-(benzyloxy)but-2-en-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
cis-4-BenzyloxybutanolSaturated alcohol with benzyloxy groupLacks double bond; used as a solvent
N-Benzyl-N-(4-hydroxyphenyl)amineAmine with hydroxy substitutionExhibits different reactivity due to hydroxyl
Benzylidene anilineContains imine functionalityMore reactive towards nucleophiles

N-Benzyl-4-(benzyloxy)but-2-en-1-amine stands out due to its combination of both alkene and amine functionalities along with dual benzyloxy groups, which enhances its reactivity and potential applications in medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.162314293 g/mol

Monoisotopic Mass

267.162314293 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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